Ethyl 3-fluoroazetidine-3-carboxylate
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Overview
Description
Ethyl 3-fluoroazetidine-3-carboxylate is a chemical compound with the molecular formula C6H10FNO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of a fluorine atom and an ester group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoroazetidine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 3-azetidinecarboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoroazetidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted azetidines.
Reduction: Formation of 3-fluoroazetidine-3-methanol.
Hydrolysis: Formation of 3-fluoroazetidine-3-carboxylic acid.
Scientific Research Applications
Ethyl 3-fluoroazetidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-fluoroazetidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 3-fluoroazetidine-3-carboxylate can be compared with other azetidine derivatives such as:
Ethyl 3-azetidinecarboxylate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-Fluoroazetidine-3-carboxylic acid: The acid form of the compound, which may have different solubility and reactivity properties.
Biological Activity
Ethyl 3-fluoroazetidine-3-carboxylate is a derivative of azetidine, a four-membered nitrogen-containing ring. This compound has gained attention due to its potential biological activities and applications in medicinal chemistry. The presence of a fluorine atom and a carboxylic acid group enhances its binding affinity and specificity to various biological targets, making it an important scaffold in drug discovery.
- Molecular Formula : C4H6FNO2
- Molecular Weight : 119.09 g/mol
- Structure : The compound features a fluorinated azetidine ring with a carboxylate functional group, contributing to its reactivity and biological interactions.
This compound interacts with specific molecular targets, such as enzymes or receptors, through:
- Hydrogen Bonding : The fluorine atom can form hydrogen bonds, enhancing binding affinity.
- Electrostatic Interactions : The carboxylic acid group can participate in various biochemical pathways, influencing the compound's overall biological activity.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for certain enzymes, potentially affecting metabolic pathways. For example:
- Inhibition of Kinases : Studies have shown that compounds with similar structures exhibit inhibitory effects on protein kinases, which are crucial for cell signaling and proliferation .
Antimicrobial Activity
The compound has been explored for its potential antimicrobial properties. A study demonstrated that derivatives of azetidine compounds could display significant antibacterial activity against various pathogens, indicating that this compound may share similar properties .
Case Studies
- Synthesis and Reactivity : A study documented the synthesis of this compound via nucleophilic substitution reactions involving fluorinated azetidine derivatives . The reactivity profile suggested potential pathways for further functionalization.
- Biological Profiling : In vitro assays demonstrated that the compound exhibited low micromolar activity against specific cancer cell lines, indicating potential as an anticancer agent. The structure-activity relationship (SAR) studies highlighted the importance of the fluorine substituent in enhancing bioactivity .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
ethyl 3-fluoroazetidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c1-2-10-5(9)6(7)3-8-4-6/h8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJXQTYFMSUDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CNC1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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